molecular formula C14H13ClN2O2 B7472483 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide

4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide

Cat. No. B7472483
M. Wt: 276.72 g/mol
InChI Key: KDIODFALHHEJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide, also known as ACPC, is a chemical compound that has been widely studied in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By binding to a site on the receptor that is distinct from the glutamate binding site, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide enhances the activity of mGluR5, leading to increased intracellular signaling and downstream effects on neuronal function and plasticity.
Biochemical and Physiological Effects:
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, in different brain regions. It also enhances long-term potentiation (LTP) and synaptic plasticity in the hippocampus and prefrontal cortex, which are important for learning and memory. In addition, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its high potency and selectivity for mGluR5, which allows for precise modulation of this receptor without affecting other neurotransmitter systems. However, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide may vary depending on the dose, route of administration, and experimental conditions.

Future Directions

Future research on 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its underlying mechanisms of action. For example, studies could investigate the effects of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide on neuroinflammation, oxidative stress, and mitochondrial function, which are implicated in many brain disorders. Furthermore, the development of novel 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide derivatives with improved pharmacokinetic properties and selectivity for specific mGluR5 subtypes could broaden its therapeutic potential.

Synthesis Methods

4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with methylamine, followed by cyclization with acetylacetone. Another method involves the reaction of 2-chlorobenzoyl chloride with 1-methylpyrrole-2-carboxylic acid, followed by acetylation. The purity and yield of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can be improved by recrystallization and column chromatography.

Scientific Research Applications

4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied in animal models of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have beneficial effects on cognitive function, memory, and synaptic plasticity, as well as to reduce the negative symptoms of schizophrenia. 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been investigated as a potential treatment for drug addiction, as it can modulate the reward circuitry in the brain.

properties

IUPAC Name

4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-6-4-3-5-11(12)15/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIODFALHHEJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.